(R)-VU 6008667 mechanism of action on M5 receptors
(R)-VU 6008667 mechanism of action on M5 receptors
An In-depth Technical Guide on the Stereoselective Mechanism of Action of VU6008667 at the M5 Muscarinic Acetylcholine Receptor
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the mechanism of action of compounds related to VU6008667 at the M5 muscarinic acetylcholine receptor (M5 receptor). Crucially, based on the primary scientific literature, the topic "" is a misnomer. (R)-VU 6008667 is the inactive enantiomer of the selective M5 negative allosteric modulator (NAM), (S)-VU6008667. This document will therefore clarify the stereoselective nature of this activity, presenting data for both enantiomers to highlight the lack of a direct mechanism of action for the (R)-enantiomer on the M5 receptor. The focus will then shift to the well-characterized mechanism of the active (S)-enantiomer as a NAM.
Stereoselectivity of VU6008667 at the M5 Receptor
The compound VU6008667 is the (S)-enantiomer of the chemical series and is a potent and selective M5 NAM.[1][2] In contrast, its corresponding (R)-enantiomer is devoid of M5 NAM activity.[1] This stereoselectivity is a critical aspect of its pharmacology. The initial discovery and characterization of these compounds involved the synthesis of the racemic mixture, followed by chiral separation and individual testing of the enantiomers.[1]
Data Presentation: Quantitative Comparison of Enantiomers
The following table summarizes the quantitative data for the racemic mixture and the individual (R) and (S) enantiomers from in vitro functional assays.
| Compound | Target | Assay Type | Potency (IC50) | Efficacy (% ACh min) | Reference |
| Racemic Mixture | Human M5 | Calcium Mobilization | 1.8 µM | 2.9 ± 0.29 | McGowan et al., 2017[1] |
| (R)-VU6008667 | Human M5 | Calcium Mobilization | >10 µM | N/A | McGowan et al., 2017[1] |
| (S)-VU6008667 (Active Form) | Human M5 | Calcium Mobilization | 1.2 µM | 2.3 ± 0.03 | McGowan et al., 2017[1] |
| (S)-VU6008667 (Active Form) | Rat M5 | Calcium Mobilization | 1.6 µM | 2.6 ± 0.03 | McGowan et al., 2017[1] |
As the data clearly indicates, (R)-VU6008667 shows no significant activity at the human M5 receptor at concentrations up to 10 µM.[1] Therefore, it does not have a direct mechanism of action on M5 receptors in this context.
Mechanism of Action of (S)-VU6008667: The Active Enantiomer
The active enantiomer, (S)-VU6008667, functions as a negative allosteric modulator (NAM) of the M5 receptor.[1][2] This means it binds to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, (S)-VU6008667 reduces the affinity and/or efficacy of ACh at the M5 receptor.
M5 Receptor Signaling Pathway
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3][4] Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates a downstream signaling cascade:
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Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
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Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC, which then phosphorylates various downstream targets to elicit a cellular response.
(S)-VU6008667, as a NAM, inhibits this signaling cascade by reducing the receptor's response to acetylcholine.
Caption: M5 receptor signaling pathway and inhibition by (S)-VU6008667.
Experimental Protocols
The key experiment to determine the NAM activity of the VU6008667 enantiomers was a calcium mobilization assay.
Calcium Mobilization FLIPR Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a direct downstream effect of Gq signaling.
Objective: To determine the inhibitory potency (IC50) of test compounds on acetylcholine-stimulated calcium release in cells expressing the M5 receptor.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are cultured in appropriate media and seeded into 384-well plates.
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Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca2+.
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Compound Addition: Test compounds ((R)- or (S)-VU6008667) are added to the wells at varying concentrations and incubated for a defined period.
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Agonist Stimulation: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). Acetylcholine is added at a concentration that elicits a submaximal response (EC20) to initiate receptor signaling.
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Data Acquisition: The FLIPR instrument measures the change in fluorescence over time, reflecting the change in intracellular calcium levels.
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Data Analysis: The inhibitory effect of the test compound is calculated as a percentage of the response to acetylcholine alone. A concentration-response curve is generated, and the IC50 value is determined using non-linear regression.
Caption: Workflow for the Calcium Mobilization FLIPR Assay.
Logical Relationship of VU6008667 Enantiomers
The relationship between the racemic mixture and its constituent enantiomers is fundamental to understanding the pharmacology of this compound series. The racemic mixture contains an equal (1:1) ratio of the active (S)-enantiomer and the inactive (R)-enantiomer. The observed activity of the racemate is solely attributable to the (S)-enantiomer.
Caption: Relationship between the racemate and its enantiomers.
Conclusion
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
